2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
Synthesis Analysis
Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindoline-1,3-dione group via a sulfonyl bridge.Scientific Research Applications
Luminescent Properties and Photo-Induced Electron Transfer
A study by Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimide compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione (NA1) and related derivatives. The fluorescence quantum yields and the free energy of charge separation for the excited singlet state were studied, providing insights into the potential of these compounds as pH probes and their behavior in photo-induced electron transfer processes.
Halocyclization and Chemical Transformations
Research by Zborovskii et al. (2011) focused on the halocyclization of a related compound, leading to the creation of new derivatives with potential biological activity. This study highlights the chemical versatility and reactivity of compounds within this class, potentially paving the way for the development of new materials or drugs.
Anticonvulsant Properties
Kamiński et al. (2011) investigated the anticonvulsant properties of new piperazine or morpholine acetamides derived from isoindoline compounds. The study found that certain derivatives, including one closely related to the queried compound, demonstrated significant protection against electrically induced seizures in mice, suggesting potential applications in treating epilepsy or other seizure-related disorders Kamiński et al. (2011).
Arylpiperazine Compounds and Antitumor Activity
Zhou et al. (2017) synthesized and analyzed the crystal structures of arylpiperazine compounds, noting their antitumor activity. The study provides a foundation for understanding how slight modifications to the molecular structure, including the introduction of halogen atoms, can significantly affect the conformation, configuration, and biological activity of these compounds Zhou et al. (2017).
Environment-Sensitive Fluorescent Ligands
Lacivita et al. (2009) developed a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. This research demonstrates the utility of such compounds in visualizing 5-HT1A receptors overexpressed in CHO cells by fluorescence microscopy, showcasing the potential for these derivatives in biochemical and medical imaging applications Lacivita et al. (2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests its involvement in the dopaminergic signaling pathways . These pathways are critical for various brain functions, including motor control, reward, and certain forms of memory. Alterations in these pathways can lead to neurological disorders such as Parkinson’s disease and schizophrenia.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters
Result of Action
Biochemical Analysis
Biochemical Properties
The compound 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has shown potential in interacting with various enzymes and proteins. For instance, it has been found to have inhibitory activity towards acetylcholinesterase enzyme . This suggests that the compound could potentially interact with this enzyme and modulate its activity .
Cellular Effects
Given its potential interaction with acetylcholinesterase, it could influence cell function by modulating the levels of acetylcholine, a key neurotransmitter .
Molecular Mechanism
Its inhibitory activity towards acetylcholinesterase suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine . This could lead to an increase in acetylcholine levels, which could have various effects on cellular and molecular processes .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPJRSYJSHPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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